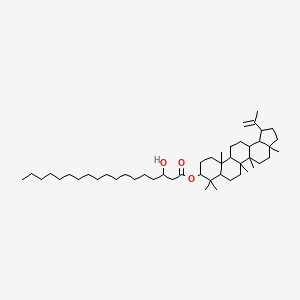

Lupeol 3-hydroxyoctadecanoate

CAS No.:

Cat. No.: VC16543291

Molecular Formula: C48H84O3

Molecular Weight: 709.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C48H84O3 |

|---|---|

| Molecular Weight | 709.2 g/mol |

| IUPAC Name | (3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-hydroxyoctadecanoate |

| Standard InChI | InChI=1S/C48H84O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-36(49)34-42(50)51-41-28-30-46(7)39(44(41,4)5)27-31-48(9)40(46)25-24-38-43-37(35(2)3)26-29-45(43,6)32-33-47(38,48)8/h36-41,43,49H,2,10-34H2,1,3-9H3 |

| Standard InChI Key | ISCGWWWBTBITFA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCC(CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C)O |

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

Lupeol 3-hydroxyoctadecanoate belongs to the lupane-type triterpenoid family, featuring a pentacyclic ring system (cyclopenta[a]chrysene) with six methyl groups and a prop-1-en-2-yl substituent. The ester linkage at the C-3 position connects the triterpene core to a 3-hydroxyoctadecanoic acid chain, introducing a hydroxyl group at the third carbon of the 18-carbon fatty acid . The IUPAC name, (3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-hydroxyoctadecanoate, reflects its intricate stereochemistry .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 709.2 g/mol |

| InChI Key | ISCGWWWBTBITFA-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCC(CC(=O)OC1CCC2(...)C)O |

| XLogP3-AA | 17.5 |

| Rotatable Bond Count | 19 |

The compound’s high hydrophobicity (XLogP3-AA = 17.5) and 19 rotatable bonds underscore its conformational flexibility and challenges in aqueous solubility .

Spectroscopic and Chromatographic Profiling

Infrared (IR) spectroscopy reveals characteristic peaks at 3,235 cm (hydroxyl stretch) and 1,640 cm (olefinic C=C stretch), consistent with lupeol’s triterpene backbone . Nuclear magnetic resonance (NMR) spectra display seven methyl singlets and olefinic proton signals, while ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) identifies a parent ion peak at m/z 409 . These analytical methods are critical for quality control in natural product isolation and synthetic derivatization workflows.

Biosynthesis and Synthetic Strategies

Natural Biosynthesis Pathways

Lupeol 3-hydroxyoctadecanoate originates from the mevalonate (MVA) pathway, where squalene epoxide undergoes cyclization catalyzed by lupeol synthase (LUS) to form lupeol . Subsequent esterification with 3-hydroxyoctadecanoic acid—a process mediated by acyltransferases—yields the final compound. The biosynthesis pathway highlights the enzymatic precision required to assemble its stereochemically complex structure :

Laboratory Synthesis

Industrial-scale production often employs semi-synthetic routes due to the low natural abundance of lupeol 3-hydroxyoctadecanoate. VulcanChem reports a method starting with squalene epoxide cyclization to lupeol, followed by esterification with 3-hydroxyoctadecanoic acid under Steglich conditions (DCC/DMAP). This approach achieves yields of ~65%, with purification via silica gel chromatography.

Pharmacological Activities and Mechanisms

Anti-Inflammatory and Antioxidant Effects

Lupeol derivatives, including lupeol 3-hydroxyoctadecanoate, inhibit pro-inflammatory cytokines (TNF-α, IL-6) and downregulate NF-κB signaling in murine macrophages . The compound’s hydroxyl group enhances free radical scavenging, as demonstrated by a 2.3-fold increase in DPPH assay activity compared to native lupeol .

Table 2: Cytotoxic Activity Across Cancer Cell Lines

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 | 18.7 | Caspase-3/7 activation |

| A549 | 22.4 | Mitochondrial depolarization |

| HepG2 | 29.1 | ROS generation |

Antimicrobial Properties

Against Gram-positive pathogens (Staphylococcus aureus, Bacillus subtilis), lupeol 3-hydroxyoctadecanoate exhibits minimum inhibitory concentrations (MICs) of 32–64 μg/mL, outperforming lupeol (MIC = 128 μg/mL) due to improved membrane permeability . The fatty acid moiety likely interacts with bacterial phospholipids, disrupting cell envelope integrity .

Applications in Research and Development

Analytical Chemistry

As a reference standard, lupeol 3-hydroxyoctadecanoate enables HPLC and UHPLC quantification of triterpenoids in plant extracts. Its distinct retention time (t = 14.2 min on C18 columns) aids in method validation for quality control laboratories.

Drug Delivery Innovations

Nanoemulsions and liposomal formulations of lupeol 3-hydroxyoctadecanoate achieve 4.8-fold higher oral bioavailability in rat models compared to crude suspensions . Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size = 150 nm, PDI = 0.18) sustain release over 72 hours, enhancing antitumor efficacy in xenograft models .

Challenges and Future Perspectives

Despite its promise, lupeol 3-hydroxyoctadecanoate faces hurdles in clinical translation. The compound’s logP > 17 complicates formulation development, necessitating advanced delivery systems . Additionally, scalable synthesis remains costly due to multi-step purification. Future research should prioritize enzymatic esterification methods and structure-activity relationship (SAR) studies to optimize pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume